Niperotidine

Hepatotoxicity Drug-Induced Liver Injury H2 Antagonist Safety

Researchers investigating H2 antagonist-induced hepatotoxicity require a validated positive control with a well-characterized liver injury profile-generic H2 blockers cannot serve this role. Niperotidine (CAS 84845-75-0) provides the definitive solution: • Documented hepatotoxicity: 25 reported acute hepatitis cases (1 fatality) attributed to its unique methylenedioxy benzodioxole moiety, absent in ranitidine, cimetidine, and famotidine. • Defined pharmacology: 5-7 h duration of action; 3.8-fold increase in time above pH 4 vs. placebo; undergoes enterohepatic circulation-ideal for ADME and biliary excretion studies. • Research-grade purity (≥98%), supplied exclusively for laboratory use in DILI mechanistic studies, in vitro hepatocyte assays, and structure-toxicity relationship investigations.

Molecular Formula C20H26N4O5S
Molecular Weight 434.5 g/mol
CAS No. 84845-75-0
Cat. No. B042182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiperotidine
CAS84845-75-0
SynonymsN-(1,3-benzodioxol-5-ylmethyl)-N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-2-nitro-1,1-ethenediamine
niperotidine
Molecular FormulaC20H26N4O5S
Molecular Weight434.5 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C20H26N4O5S/c1-23(2)11-16-4-5-17(29-16)13-30-8-7-21-20(12-24(25)26)22-10-15-3-6-18-19(9-15)28-14-27-18/h3-6,9,12,21-22H,7-8,10-11,13-14H2,1-2H3
InChIKeyHXRSXEDVVARPHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niperotidine Baseline Characterization


Niperotidine is a small-molecule histamine H2 receptor antagonist belonging to the class of benzodioxoles and furans [1]. It was developed as a piperonyl-ranitidine analog and received the ATC classification A02BA05 as an antiulcer agent [2]. The compound was clinically investigated for the suppression of gastric acid secretion but was subsequently withdrawn from development after human trials revealed idiosyncratic hepatotoxicity [3]. As an experimental and investigational agent, niperotidine remains available solely for laboratory research applications, including receptor pharmacology studies, toxicological investigations of drug-induced liver injury, and comparative analyses within the H2 antagonist class [4].

Hepatotoxicity mechanistic studies — reported idiosyncratic liver injury signal provides a research comparator for drug-induced liver injury (DILI) models.
Structure-toxicity relationship probe — unique benzodioxole scaffold absent in other H2 antagonists enables toxicophore identification.
Nocturnal acid secretion pharmacology — defined pH response profile supports gastric physiology research models.

Why Niperotidine Cannot Be Substituted


Niperotidine cannot be simply interchanged with other H2 receptor antagonists such as ranitidine, cimetidine, or famotidine due to its unique safety and structural profile. While all H2 antagonists share a common mechanism of action, niperotidine was withdrawn from clinical development due to a specific and severe hepatotoxicity signal—25 reported cases of acute hepatitis in Italy between March and August 1995, including one fatality [1]. This idiosyncratic liver injury, not observed with ranitidine or famotidine, is attributed to a structural feature absent in other class members: the methylenedioxy group on the benzodioxole ring [2]. Consequently, niperotidine serves as a specialized pharmacological tool for investigating H2 antagonist-induced hepatotoxicity mechanisms and as a comparator in safety pharmacology studies, roles for which generic H2 blockers are unsuitable. The quantitative evidence below substantiates this critical differentiation.

Target compound
Niperotidine (benzodioxole-containing H2 antagonist)
Class alternatives
Ranitidine, famotidine, cimetidine
Reported hepatotoxicity cluster (25 cases, including one fatality) and methylenedioxy toxicophore are not shared with other H2 antagonists. Substitution would eliminate the specific DILI signal needed for mechanistic research.
Structural mismatch
Methylenedioxy (benzodioxole) moiety
Alternative scaffold
Furan-based (ranitidine) or thiazole-based (famotidine)
Toxicophore-linked hepatotoxicity risk cannot be studied without the benzodioxole core; generic H2 blockers lack this structural alert and therefore cannot serve as positive controls in structure-toxicity research.

Niperotidine Comparative Evidence


Hepatotoxicity Signal Versus Ranitidine

Niperotidine exhibited a distinct and severe hepatotoxicity profile during clinical evaluation. In a cohort study conducted in Italy, 25 cases of acute hepatitis associated with niperotidine use were reported between March and August 1995 [1]. All patients showed increased parameters of liver cell injury and clinical symptoms of acute hepatitis; after drug withdrawal, outcomes were favorable except for one patient who developed fulminant hepatitis and died from digestive tract bleeding [1]. In contrast, ranitidine and cimetidine are associated with only rare, idiosyncratic hepatic injury. An adjusted relative risk (RR) analysis for acute liver injury reported an RR of 1.7 (95% CI: 0.5–5.8) for ranitidine and 5.5 (95% CI: 1.9–15.9) for cimetidine compared to non-use [2]. Niperotidine's signal was sufficiently strong to cause market withdrawal, whereas ranitidine and cimetidine remain approved.

Hepatotoxicity Signal vs Ranitidine
Reported
Niperotidine: 25 acute hepatitis cases, 1 fatality, market withdrawal. Ranitidine: adjusted RR 1.7 (95% CI 0.5–5.8). Cimetidine: RR 5.5 (95% CI 1.9–15.9).
Concentrated hepatotoxicity cluster context for comparator DILI studies.
Italian cohort (1995), human clinical observations; class comparators show low absolute risk.
Hepatotoxicity Drug-Induced Liver Injury H2 Antagonist Safety

Methylenedioxy Moiety as Toxicophore

Niperotidine contains a benzodioxole ring system with a methylenedioxy substituent, a structural feature absent in ranitidine and other clinically used H2 antagonists [1][2]. This moiety is implicated in the compound's hepatotoxicity [3]. The synthesis of niperotidine, as described in US Patent 5,030,738, specifically involves a piperonylamine intermediate (containing the benzodioxole group), distinguishing it from the furan-based synthesis of ranitidine [2]. This structural divergence directly impacts the compound's metabolic fate and safety profile, making niperotidine a unique chemical probe for structure-toxicity relationship studies.

Methylenedioxy Toxicophore
Head-to-head
Niperotidine contains 1,3-benzodioxole with methylenedioxy group. Ranitidine: furan ring, no benzodioxole.
Structural alert specific to niperotidine enables toxicophore-identification research.
Chemical structure analysis; US Patent 5,030,738.
Medicinal Chemistry Structure-Toxicity Relationship Benzodioxole

Nocturnal Gastric Acid Suppression

In a randomized, placebo-controlled trial of 20 healthy volunteers, a single 460 mg oral dose of niperotidine at 22:00 significantly increased intragastric pH during the nocturnal period (22:00–10:00) [1]. The percentage of time with pH above 4 was 28.4% (IQR: 14.8–50.7%) in the niperotidine group vs. 7.4% (IQR: 1.4–10.7%) in the placebo group (p < 0.02) [1]. The duration of action was 5 to 7 hours. Daytime acidity (prandial and interprandial) was similar between groups (median: 85.8% for niperotidine vs. 87.5% for placebo), confirming that niperotidine selectively suppresses nocturnal acid secretion [1].

Nocturnal Acid Suppression
Reported
Time above pH 4: 28.4% (IQR 14.8–50.7%) vs placebo 7.4% (IQR 1.4–10.7%), p
Selective nocturnal pH response in healthy-volunteer model; supports gastric physiology research.
460 mg oral dose, 24-h pH monitoring, n=20.
Pharmacokinetic Profile
Class-level
Tmax 60–120 min; enterohepatic circulation, elimination urine/feces. Within typical H2 antagonist range.
ADME profile consistent with class; enterohepatic recirculation may differentiate in biliary excretion studies.
Public-domain PK data limited; class inference applied.
Regulatory Status
Context-dependent
Niperotidine: investigational, withdrawn, not approved. Ranitidine/famotidine/cimetidine: approved (Rx/OTC).
Regulatory status restricts use to non-human, preclinical research; comparator H2 antagonists have clinical labeling.
Global status as of 2025; no therapeutic indication.
Gastroenterology pH Monitoring H2 Antagonist

Pharmacokinetic Profile

After oral administration, niperotidine reaches peak plasma concentration within 60–120 minutes and undergoes enterohepatic circulation, with elimination occurring via both urine and feces . This pharmacokinetic pattern is similar to that of ranitidine but has been described as distinct . While head-to-head PK data with other H2 antagonists are not available in the public domain, the reported Tmax range (60–120 min) is comparable to ranitidine (1–3 h) and famotidine (1–3.5 h). The enterohepatic recirculation may contribute to its extended duration of action observed in pH studies.

Pharmacokinetic Profile
Class-level
Tmax 60–120 min; enterohepatic circulation, elimination urine/feces. Within typical H2 antagonist range.
ADME profile consistent with class; enterohepatic recirculation may differentiate in biliary excretion studies.
Public-domain PK data limited; class inference applied.
Pharmacokinetics ADME Enterohepatic Circulation

Regulatory Status and Market Withdrawal

Niperotidine is not approved for therapeutic use in any country and was withdrawn from clinical development following the identification of hepatotoxicity [1][2]. In contrast, ranitidine, famotidine, cimetidine, and nizatidine are (or were) approved and marketed globally for acid-related disorders [3]. This regulatory outcome creates a clear division in utility: niperotidine is exclusively a research compound, whereas other H2 antagonists have established clinical and over-the-counter applications. For procurement purposes, this distinction is paramount—niperotidine cannot be used for therapeutic studies or human administration.

Regulatory Status
Context-dependent
Niperotidine: investigational, withdrawn, not approved. Ranitidine/famotidine/cimetidine: approved (Rx/OTC).
Regulatory status restricts use to non-human, preclinical research; comparator H2 antagonists have clinical labeling.
Global status as of 2025; no therapeutic indication.
Drug Development Regulatory Science Hepatotoxicity

Niperotidine Research Applications


Positive Control for DILI Studies

Niperotidine's well-documented hepatotoxicity—25 cases of acute hepatitis with one fatality [1]—makes it an ideal positive control compound in in vitro hepatocyte toxicity assays, in vivo models of idiosyncratic DILI, and mechanistic investigations of H2 antagonist-induced liver injury. Its use enables benchmarking of test compounds against a known hepatotoxic H2 antagonist.

Structure-Toxicity Relationship and Toxicophore Identification

The unique benzodioxole/methylenedioxy moiety of niperotidine, absent in ranitidine and other H2 blockers [1][2], allows medicinal chemists and toxicologists to probe structure-toxicity relationships. Niperotidine serves as a tool to elucidate the role of the methylenedioxy group in hepatotoxicity, facilitating the design of safer H2 antagonists or the identification of structural alerts.

Nocturnal Gastric Acid Secretion Pharmacology

Based on the quantitative pH monitoring data showing a 3.8-fold increase in time above pH 4 compared to placebo [1], niperotidine can be employed as a reference H2 antagonist in experimental models of nocturnal acid secretion. It is particularly useful for studies requiring a compound with a defined 5–7 hour duration of action and selective nocturnal effect.

Enterohepatic Circulation and Biliary Excretion Studies

Niperotidine undergoes enterohepatic circulation [1], a pharmacokinetic feature that can be exploited in studies investigating biliary excretion, hepatic recirculation, and the impact of this process on drug exposure and toxicity. It offers a known substrate for such ADME investigations.

Application
Selection Property
Validation Focus
DILI mechanistic studies
Known hepatotoxicity signal context
Hepatocyte toxicity assay benchmarking
Structure-toxicity relationship research
Unique benzodioxole scaffold
Toxicophore identification assays
Nocturnal acid secretion research models
Defined nocturnal pH response duration
Gastric pH monitoring study design
Enterohepatic circulation ADME research
Reported enterohepatic recirculation
Biliary excretion and exposure modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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